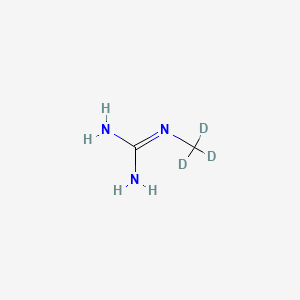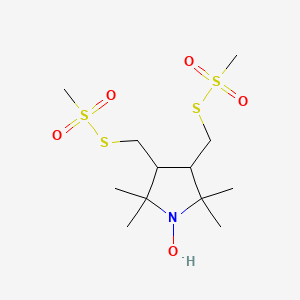
Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical: is a complex organic compound known for its unique structural features and applications in scientific research. This compound is characterized by its molecular formula C12H24NO5S4 and molecular weight 390.58 . It is primarily used as a cross-linking agent and a spin label in various biochemical and biophysical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical typically involves multiple steps, starting with the appropriate precursors. The process may include the following general steps:
Thiol-ene Reaction: : This involves the reaction of a thiol group with an alkene to form a thioether.
Oxidation: : The thioether undergoes oxidation to introduce the methanethiosulfonyl groups.
Substitution: : Further substitution reactions are carried out to introduce the pyrrolidin-1-yloxyl radical moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, ensuring the use of large reactors and optimized reaction conditions to achieve high yields. The process would also involve stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atoms in the methanethiosulfonyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyrrolidin-1-yloxyl radical can be reduced to form the corresponding pyrrolidine derivative.
Substitution: : The thioether groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Pyrrolidine derivatives.
Substitution Products: : Various thioether derivatives.
科学研究应用
This compound finds applications in several scientific fields:
Chemistry: : Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: : Employed in cross-linking studies to investigate protein-protein interactions and structural biology.
Medicine: : Potential use in drug delivery systems and as a probe in diagnostic imaging.
Industry: : Utilized in the development of advanced materials and polymers.
作用机制
The mechanism by which Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical exerts its effects involves its ability to form stable cross-links with thiol groups in biomolecules. This interaction allows for the study of molecular conformations and interactions using EPR spectroscopy. The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are those related to protein folding and structural integrity.
相似化合物的比较
This compound is unique due to its specific structural features and applications. Similar compounds include:
Bis(methanesulfonyl)thiomethylated pyrrolidin-1-yloxyl radicals: : These compounds share similar thioether and pyrrolidin-1-yloxyl radical groups but differ in their substitution patterns.
Other spin labels: : Various spin labels used in EPR spectroscopy, though they may differ in their chemical structure and reactivity.
属性
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10,14H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKKQFGMIKQTFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B561762.png)
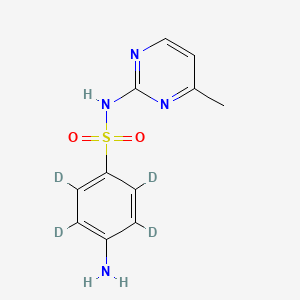
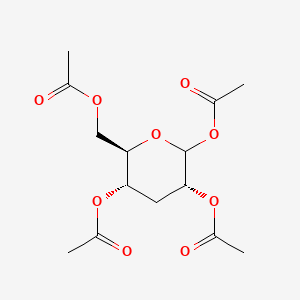
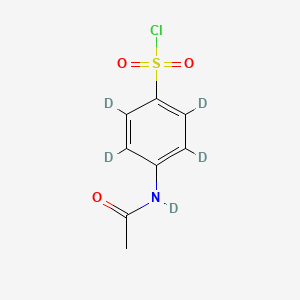
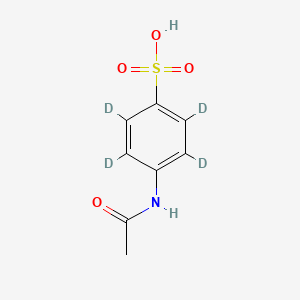
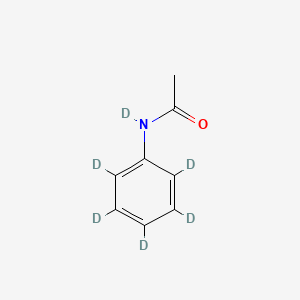
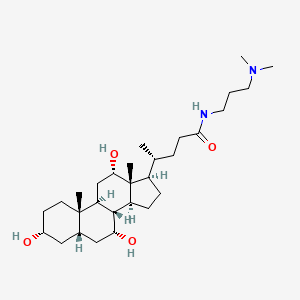
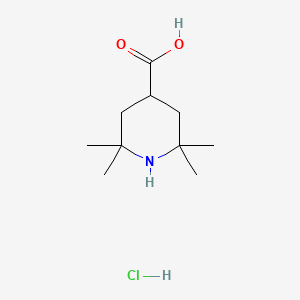
![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
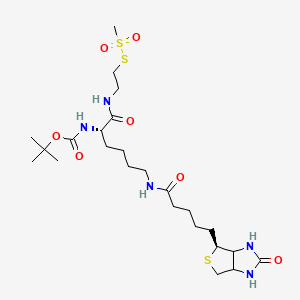

![sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B561779.png)

